Product packaging for 8-Bromo-1,5-naphthyridin-2(1h)-one(Cat. No.:)

8-Bromo-1,5-naphthyridin-2(1h)-one

Cat. No.: B13994241
M. Wt: 225.04 g/mol
InChI Key: ZFZJDSPRRBDFDU-UHFFFAOYSA-N
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Description

8-Bromo-1,5-naphthyridin-2(1H)-one (CAS 1211579-32-6) is a brominated naphthyridinone derivative with the molecular formula C8H5BrN2O and a molecular weight of 225.04 g/mol . This compound serves as a versatile and valuable building block in organic synthesis, particularly in medicinal chemistry and drug discovery research. The bromine atom at the 8-position makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to introduce diverse carbon or nitrogen-based substituents to the naphthyridine core. The naphthyridine scaffold is a privileged structure in pharmaceutical research, known for its ability to interact with various biological targets. As such, this compound is primarily used as a key synthetic intermediate in the development of novel therapeutic agents. It is recommended to store this product under an inert atmosphere at 2-8°C to maintain stability . This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrN2O B13994241 8-Bromo-1,5-naphthyridin-2(1h)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

8-bromo-1H-1,5-naphthyridin-2-one

InChI

InChI=1S/C8H5BrN2O/c9-5-3-4-10-6-1-2-7(12)11-8(5)6/h1-4H,(H,11,12)

InChI Key

ZFZJDSPRRBDFDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=C(C=CN=C21)Br

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 8 Bromo 1,5 Naphthyridin 2 1h One

Strategic Approaches for the De Novo Synthesis of the 8-Bromo-1,5-naphthyridin-2(1H)-one Core

The construction of the fundamental this compound structure can be achieved through several elegant synthetic routes, each offering distinct advantages.

The formation of the bicyclic naphthyridinone system often relies on classical cyclocondensation reactions. The Friedländer annulation, a well-established method for quinoline (B57606) synthesis, can be adapted to create the 1,5-naphthyridine (B1222797) framework. nih.govnih.gov This typically involves the reaction of a substituted 3-aminopyridine (B143674) with a β-keto ester or a related dicarbonyl compound. For instance, the condensation of 2-aminonicotinaldehyde with various active methylene (B1212753) carbonyl compounds provides a direct route to substituted 1,8-naphthyridines, a strategy that can be conceptually extended to the 1,5-naphthyridine series. acs.orgnih.gov

Another powerful approach is the Skraup synthesis, which utilizes glycerol (B35011) and an oxidizing agent to construct the quinoline ring system from an aniline (B41778) derivative. nih.govmdpi.com This method, and its modifications, can be applied to aminopyridines to forge the second ring of the naphthyridine core. mdpi.com Furthermore, intramolecular cycloaddition reactions, such as the Diels-Alder reaction, offer a pathway to fused naphthyridine systems. nih.gov

The synthesis of 1,6-naphthyridin-2(1H)-ones, a related isomeric system, often involves the condensation of a 4-aminopyridine (B3432731) derivative with a malonic acid derivative, showcasing the versatility of condensation strategies in this chemical space. nih.gov

Direct halogenation of a pre-existing 1,5-naphthyridin-2(1H)-one ring system is a common and effective strategy for introducing the C8-bromo substituent. Bromination of 1,5-naphthyridine can be achieved using bromine in acetic acid. nih.gov The reactivity of the naphthyridine ring towards electrophilic substitution is influenced by the nitrogen atoms, and the bromination of 6-methylbenzo[b]naphthyridines has been shown to occur at the peripheral pyridine (B92270) ring. mdpi.com This highlights the potential for regioselective halogenation based on the substitution pattern of the naphthyridine core.

The conversion of a hydroxyl group to a halogen is another key transformation. For instance, treatment of hydroxy-1,5-naphthyridines with phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) can yield the corresponding chloro derivatives. nih.govmdpi.com Similarly, hydroxylated naphthyridines can be converted to their bromo counterparts by refluxing with phosphorus tribromide (PBr3). nih.govmdpi.com These halogenated intermediates are then valuable precursors for further functionalization.

Modern synthetic chemistry has introduced a variety of catalyst-mediated reactions that streamline the synthesis of naphthyridinone derivatives. Palladium-catalyzed cross-coupling reactions, for example, have been employed in the synthesis of fused 1,5-naphthyridines. mdpi.com The use of a choline (B1196258) hydroxide (B78521) ionic liquid as a catalyst in water for the Friedländer reaction represents a green and efficient approach to 1,8-naphthyridines, a methodology with potential applicability to 1,5-naphthyridine synthesis. acs.orgnih.gov

Copper-catalyzed annulation reactions have also emerged as a powerful tool. For example, a copper-catalyzed [5 + 1] annulation of 2-ethynylanilines has been used to synthesize quinoline derivatives, a strategy that could be adapted for naphthyridine synthesis. organic-chemistry.org

Versatile Functionalization and Derivatization Reactions of this compound

The C8-bromo substituent of this compound serves as a versatile handle for a wide array of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

The bromine atom at the C8 position is ideally situated for participation in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

The Suzuki-Miyaura coupling allows for the formation of carbon-carbon bonds by reacting the bromo-naphthyridinone with an organoboron compound. This reaction has been successfully applied to couple arylboronic acids with 4-halo-1,8-naphthyridin-2(1H)-ones, demonstrating its utility in creating arylated naphthyridinone scaffolds. researchgate.net The Suzuki reaction of 2-iodo-1,5-naphthyridine (B12962786) with various boronic acids has also been reported to proceed in high yields. researchgate.net

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between the C8 position and a terminal alkyne. libretexts.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org The resulting alkynyl-substituted naphthyridinones are valuable intermediates for further transformations. Copper-free Sonogashira coupling protocols have also been developed. organic-chemistry.org

The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds. ias.ac.in This reaction enables the coupling of the this compound with a wide range of amines, including primary and secondary amines, anilines, and even amides. ias.ac.innih.gov This reaction is crucial for introducing nitrogen-containing substituents, which are prevalent in biologically active molecules. The choice of palladium catalyst, ligand, and base is critical for the success of the Buchwald-Hartwig amination and often requires careful optimization. ias.ac.inchemspider.com

Table 1: Overview of Cross-Coupling Reactions on Halogenated Naphthyridinones

Reaction Coupling Partner Catalyst System (Typical) Resulting Bond Reference
Suzuki-Miyaura Arylboronic acid Pd catalyst, Base C-C (Aryl) researchgate.netresearchgate.net
Sonogashira Terminal alkyne Pd catalyst, Cu(I) cocatalyst, Base C-C (Alkynyl) libretexts.orgorganic-chemistry.org
Buchwald-Hartwig Amine/Amide Pd catalyst, Ligand, Base C-N ias.ac.innih.govchemspider.com

The nitrogen atom of the pyridone ring in this compound is nucleophilic and can readily undergo functionalization.

N-Alkylation is a common transformation, typically achieved by reacting the naphthyridinone with an alkyl halide in the presence of a base. nih.gov For example, N-alkylation of a fused dihydro- or tetrahydro nih.govnaphthyridine has been accomplished using iodoethane (B44018) in DMSO. nih.gov The choice of the alkylating agent and reaction conditions can be tailored to introduce a wide variety of alkyl groups.

N-Arylation , while less common than N-alkylation, can also be achieved, often through copper-catalyzed or palladium-catalyzed cross-coupling reactions with aryl halides or arylboronic acids. These reactions provide access to N-aryl naphthyridinone derivatives, which are of interest in various fields.

Electrophilic and Nucleophilic Substitutions on the Naphthyridinone Scaffold

The 1,5-naphthyridine core is generally electron-deficient, which makes it susceptible to nucleophilic attack, particularly at positions activated by electron-withdrawing groups or by the presence of a good leaving group like bromine. Conversely, electrophilic substitution on the carbon framework is less common and typically requires harsh conditions unless activated by electron-donating substituents.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the C8 position of the 1,5-naphthyridin-2(1H)-one scaffold is a prime site for nucleophilic aromatic substitution. This reactivity is exploited to introduce a variety of nitrogen, oxygen, and sulfur nucleophiles. For instance, in related 1,5-naphthyridine systems, bromo- or chloro-substituents are readily displaced by amines under thermal conditions, often with the aid of a base such as cesium carbonate, to generate amino-naphthyridine derivatives. nih.gov While direct examples for this compound are not extensively documented in readily accessible literature, the reactivity is analogous to other halo-naphthyridines.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The C8-bromo position of the naphthyridinone is well-suited for such transformations.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent. In a closely related example, 4,8-dibromo-1,5-naphthyridine (B11799114) has been shown to undergo Suzuki cross-coupling with various boronic acids in the presence of a palladium acetate (B1210297) catalyst and a base like potassium carbonate to yield 4,8-disubstituted-1,5-naphthyridines. researchgate.net This indicates that the C8-bromo position is highly reactive towards such coupling reactions.

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is the method of choice. This reaction couples the aryl bromide with an amine. Although specific examples for this compound are scarce in the literature, the successful amination of other bromo-substituted heterocycles, such as 5-bromo-8-benzyloxyquinoline, using palladium catalysts and specialized phosphine (B1218219) ligands, highlights the potential of this methodology. ias.ac.in

Below is a representative table of potential nucleophilic substitution reactions based on the reactivity of analogous compounds.

Reaction TypeNucleophile/ReagentCatalyst/ConditionsExpected Product
Suzuki-MiyauraArylboronic acidPd(OAc)₂, K₂CO₃, DMF/H₂O8-Aryl-1,5-naphthyridin-2(1H)-one
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃, Ligand, Base8-Amino-1,5-naphthyridin-2(1H)-one
SNArAlkoxide (e.g., NaOMe)Heat8-Methoxy-1,5-naphthyridin-2(1H)-one

Regioselective and Stereoselective Functionalization Approaches

Achieving regioselectivity in the functionalization of poly-substituted or complex heterocyclic systems is a significant synthetic challenge. For the this compound scaffold, functionalization can be directed to specific positions based on the inherent reactivity of the sites and the choice of reagents.

The primary site for regioselective functionalization is the C8-position due to the presence of the bromine atom, which overwhelmingly directs cross-coupling reactions to this site. However, other positions on the ring system can also be functionalized. Directed metalation is a powerful strategy for regioselective C-H functionalization. For the parent 1,5-naphthyridine, the use of different metal-TMP (TMP = 2,2,6,6-tetramethylpiperidyl) bases allows for selective deprotonation and subsequent functionalization at the C2, C4, or C8 positions. thieme-connect.com For example, using TMPLi has been shown to permit C8 functionalization of 1,5-naphthyridine. thieme-connect.com

In the context of this compound, the lactam nitrogen (N1) is another potential site for functionalization, such as N-alkylation or N-arylation, which can be achieved selectively under appropriate basic conditions. nih.gov

Stereoselective functionalization would become relevant if a prochiral center is introduced or if reactions create axial chirality, for instance, in the synthesis of sterically hindered 8-aryl derivatives. Asymmetric Suzuki-Miyaura cross-coupling reactions have been developed for creating axially chiral biaryls from bromo-naphthalene precursors using specialized chiral ligands. organic-chemistry.org Similar strategies could potentially be applied to this compound to control the stereochemistry of bulky C8-aryl substituents.

The following table summarizes potential regioselective functionalization approaches.

PositionReaction TypeReagents/ConditionsProduct
C8Suzuki-Miyaura CouplingPhenylboronic acid, Pd(PPh₃)₄, Base8-Phenyl-1,5-naphthyridin-2(1H)-one
C8Buchwald-Hartwig AminationAniline, Pd catalyst, Ligand, Base8-(Phenylamino)-1,5-naphthyridin-2(1H)-one
N1N-AlkylationAlkyl halide (e.g., CH₃I), Base (e.g., NaH)8-Bromo-1-methyl-1,5-naphthyridin-2(1H)-one

Mechanistic Investigations of Key Synthetic Transformations Involving this compound

The mechanisms of palladium-catalyzed cross-coupling reactions are complex, involving a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle for a Suzuki or Buchwald-Hartwig reaction at the C8 position of this compound begins with the oxidative addition of the C-Br bond to a low-valent palladium(0) complex. This is often the rate-determining step. The electron-deficient nature of the naphthyridine ring can facilitate this step.

Transmetalation: In the Suzuki-Miyaura coupling, the subsequent step is transmetalation, where the organic group from the organoboron species is transferred to the palladium(II) center, displacing the halide. This step typically requires activation of the boronic acid by a base.

Reductive Elimination: The final step is reductive elimination from the palladium(II) intermediate, which forms the new C-C or C-N bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.

While specific mechanistic studies detailing the kinetic and thermodynamic parameters for reactions involving this compound are not prevalent in the literature, extensive research on related aryl halides provides a robust framework for understanding these transformations. nih.gov Computational studies on similar heterocyclic systems can offer insights into the transition states and intermediates, helping to explain observed regioselectivities and reactivities. nih.gov The electronic properties of the 1,5-naphthyridin-2(1H)-one core, including the influence of the lactam functionality and the second nitrogen atom, would play a crucial role in modulating the energetics of the catalytic cycle compared to simpler aryl bromides.

Advanced Structural Elucidation and Supramolecular Characterization of 8 Bromo 1,5 Naphthyridin 2 1h One

High-Resolution Spectroscopic Techniques for Detailed Structural Assignment and Conformation Analysis

Spectroscopic methods are fundamental in confirming the identity and elucidating the detailed structural features of 8-Bromo-1,5-naphthyridin-2(1H)-one in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework and the connectivity within the molecule. While specific experimental data for this compound is not widely published in readily accessible literature, the expected NMR spectra can be inferred from related structures.

Table 1: Predicted NMR Data for this compound

Technique Expected Observations
¹H NMRDistinct aromatic proton signals, N-H proton signal.
¹³C NMRResonances for all unique carbon atoms, including C=O and C-Br.
2D NMR (COSY, HSQC)Correlation peaks confirming H-H and C-H connectivities.

Note: This table represents predicted data based on the analysis of similar compounds and general principles of NMR spectroscopy, as specific experimental data is not publicly available.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of this compound. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for related heterocyclic compounds often involve the loss of small neutral molecules such as carbon monoxide (CO) from the lactam ring. The specific fragmentation of the bromo-substituted naphthyridinone ring would yield valuable information about its stability and the relative strengths of its chemical bonds.

Table 2: Predicted Mass Spectrometry Data for this compound

Technique Expected Observations
HRMSAccurate mass measurement confirming the molecular formula C₈H₅BrN₂O.
Isotope PatternCharacteristic M, M+2 isotopic pattern for bromine.
FragmentationPotential loss of CO, and other fragments characteristic of the naphthyridine core.

Note: This table represents predicted data based on the analysis of similar compounds and general principles of mass spectrometry, as specific experimental data is not publicly available.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers insights into the functional groups present in this compound and their chemical environment.

The FT-IR spectrum would prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring. The position of this band can indicate the extent of intermolecular hydrogen bonding. The N-H stretching vibration would also be observable, typically as a broad band. The C-Br stretching vibration would appear in the lower frequency region of the spectrum. Aromatic C-H and C=C/C=N stretching vibrations would also be present, providing a characteristic fingerprint for the molecule. The synthesis and IR spectral properties of isomeric bromo-1,5-naphthyridines have been described in the literature, which can provide a basis for comparison. researchgate.net

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Technique Functional Group Expected Wavenumber Range (cm⁻¹)
FT-IR/RamanC=O (Amide)1650-1700
FT-IR/RamanN-H Stretch3100-3300 (broad)
FT-IR/RamanAromatic C-H Stretch3000-3100
FT-IR/RamanC=C/C=N Stretch1500-1600
FT-IR/RamanC-Br Stretch500-650

Note: This table represents predicted data based on the analysis of similar compounds and general principles of vibrational spectroscopy, as specific experimental data is not publicly available.

Solid-State Structural Analysis via X-ray Crystallography

X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state.

A single crystal X-ray diffraction study of this compound would unambiguously determine its molecular structure, including bond lengths, bond angles, and torsional angles. This would confirm the planarity of the bicyclic ring system and the position of the bromine substituent. Furthermore, it would definitively establish the tautomeric form present in the solid state, confirming the lactam structure over its lactim tautomer.

The study of polymorphism, the ability of a compound to exist in more than one crystal form, is critical in understanding the physical properties of a solid material. Different polymorphs can exhibit variations in properties such as solubility and stability. To date, no specific studies on the polymorphism, solvate, or co-crystal formation of this compound have been reported in the literature. Such studies would be a valuable area for future research to fully characterize the solid-state behavior of this compound.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

A definitive analysis of the intermolecular interactions and crystal packing motifs for this compound is currently hindered by the absence of a publicly available single-crystal X-ray structure in the Cambridge Structural Database (CSD). However, based on the molecular structure of the compound, several key intermolecular interactions can be anticipated to play a significant role in its solid-state assembly. These include hydrogen bonding, halogen bonding, and π-π stacking interactions.

Hydrogen Bonding: The presence of a lactam functionality, specifically the N-H group and the carbonyl group (C=O), provides the primary sites for hydrogen bonding. It is highly probable that in the crystalline state, molecules of this compound form strong N-H···O=C hydrogen bonds, leading to the formation of well-defined supramolecular synthons. These interactions are fundamental in directing the assembly of many related heterocyclic structures, often resulting in chains or dimeric motifs.

π-π Stacking: The planar, aromatic nature of the naphthyridinone core makes it susceptible to π-π stacking interactions. These interactions, arising from the overlap of π-orbitals between adjacent aromatic rings, are crucial in stabilizing the crystal lattice. The stacking can occur in a parallel-displaced or T-shaped arrangement, influencing the electronic properties of the crystalline material.

While a specific crystallographic study for the title compound is unavailable, an examination of a related, more complex structure, 5-benzyl-8-bromo-2-methyl-1,3-oxazolo[4,5-c] nih.govsigmaaldrich.comnaphthyridin-4(5H)-one, reveals the presence of significant π–π interactions between the six-membered rings of the oxazolonaphthyridone moieties, with centroid-to-centroid distances ranging from 3.494(2) to 3.906(3) Å. nih.gov This structure also exhibits C—H⋯π contacts. nih.gov Although this derivative is part of the 1,8-naphthyridine (B1210474) family and features a bromine atom at the 8-position, the fundamental interaction types are likely to be conserved in this compound.

A hypothetical representation of the primary intermolecular interactions is presented in the table below.

Interaction TypeDonorAcceptorPotential Motif
Hydrogen BondN-HC=OChains or Dimers
Halogen BondC-BrC=O or Pyridyl-NLinear arrays or sheets
π-π StackingNaphthyridinone RingNaphthyridinone RingStacked columns

Table 1. Predicted Intermolecular Interactions for this compound.

Chiroptical Properties and Stereochemical Investigations (if applicable to chiral derivatives)

Investigations into the chiroptical properties of chemical compounds are contingent upon the existence of chirality within the molecular structure. For this compound itself, the molecule is achiral and therefore does not exhibit optical activity. Consequently, the study of its chiroptical properties would only be relevant in the context of its chiral derivatives.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy

A comprehensive search of the scientific literature reveals no published studies on the Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectroscopy of any chiral derivatives of this compound. Such studies would require the synthesis of enantiomerically pure or enriched samples of the compound bearing a stereocenter.

Asymmetric Synthesis and Resolution Strategies for Enantiomeric Forms

Consistent with the lack of chiroptical studies, there are no reports in the current body of scientific literature detailing the asymmetric synthesis or the chromatographic resolution of enantiomeric forms of chiral derivatives of this compound. The development of such methodologies would be a prerequisite for any investigation into their stereochemical and chiroptical properties. Therefore, this section is not applicable at present.

Computational Chemistry and Theoretical Investigations of 8 Bromo 1,5 Naphthyridin 2 1h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of the Naphthyridinone System

Quantum chemical calculations are fundamental to predicting the behavior of 8-Bromo-1,5-naphthyridin-2(1H)-one at the electronic level. These calculations help in understanding its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For systems analogous to this compound, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311G(d,p), are used to determine the geometries of the ground and excited states. researchgate.net

The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability. researchgate.net For similar heterocyclic compounds, the HOMO and LUMO densities are often distributed across the fused ring system, indicating the regions susceptible to electrophilic and nucleophilic attack. ias.ac.in

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting sites for intermolecular interactions, particularly hydrogen bonding and electrophilic or nucleophilic attacks. In naphthyridinone structures, the MEP typically shows negative potential (red and yellow regions) around the electronegative oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. In contrast, positive potential (blue regions) is often located around the hydrogen atoms attached to the nitrogen, highlighting their potential as hydrogen bond donors.

Table 1: Representative Calculated Electronic Properties for a Naphthyridinone Analog

ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and stability

Note: The data in this table is illustrative and based on typical values for similar heterocyclic systems. Actual values for this compound would require specific calculations.

Quantum chemical calculations are also employed to predict spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies can aid in the structural elucidation of newly synthesized compounds. DFT methods can provide theoretical ¹H and ¹³C NMR spectra that, when compared with experimental data, help in the assignment of signals. nih.gov

Similarly, theoretical vibrational spectra (Infrared and Raman) can be calculated. The computed frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, providing a good correlation with experimental spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands. ias.ac.in

The 1,5-naphthyridin-2(1H)-one scaffold can exist in different tautomeric forms, primarily the lactam and lactim forms. Computational studies can be used to explore the conformation-energy landscapes of these tautomers. By calculating the relative energies of the different tautomers and the transition states connecting them, it is possible to predict their relative populations at equilibrium. Such studies are crucial for understanding the reactivity and biological activity of the compound, as different tautomers may exhibit distinct chemical properties and binding affinities to biological targets. For related naphthyridine systems, the lactam form is generally found to be the more stable tautomer. acs.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While specific molecular dynamics (MD) simulations for this compound are not widely reported, this computational technique is invaluable for studying the dynamic behavior of molecules in solution. MD simulations can provide insights into the conformational flexibility of the naphthyridinone ring system and its interactions with solvent molecules. By simulating the movement of the solute and solvent atoms over time, it is possible to understand how the solvent structure is perturbed by the solute and how solvent molecules, in turn, affect the conformation and properties of the solute. Such simulations are particularly important for understanding the behavior of the compound in a biological environment. For similar classes of inhibitors, MD simulations have been used to study the stability of ligand-protein complexes and to analyze the conformational changes that occur upon binding. nih.gov

In Silico Ligand-Target Interactions and Binding Affinity Predictions (e.g., Docking Studies)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. For derivatives of 1,5-naphthyridine (B1222797), docking studies have been instrumental in identifying potential biological targets and in understanding the structural basis of their activity. nih.gov These studies involve placing the 3D structure of the ligand into the binding site of a protein and scoring the different poses based on their steric and energetic complementarity.

For instance, various naphthyridine derivatives have been docked into the active sites of kinases and other enzymes to predict their inhibitory potential. nih.gov The results of docking studies can guide the design of new analogs with improved binding affinities and selectivity. Key interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and the receptor, can be identified and optimized.

Table 2: Illustrative Docking Study Results for a Naphthyridine Derivative with a Kinase Target

ParameterValueDetails
Binding Affinity (kcal/mol) -8.5Predicted free energy of binding
Key Hydrogen Bonds N-H...Asp182, C=O...Lys75Specific hydrogen bond interactions with active site residues
Hydrophobic Interactions Phenyl ring with Leu130, Val80Important non-polar interactions contributing to binding

Note: This table provides a representative example of the type of data obtained from a docking study. The specific interactions and binding affinity for this compound would depend on the chosen biological target.

Computational Elucidation of Reaction Mechanisms for this compound Transformations

Computational chemistry can be used to elucidate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway. For example, the mechanisms of substitution reactions at the bromine-substituted position or transformations involving the lactam moiety can be investigated.

For related fused 1,5-naphthyridine systems, computational studies have been used to understand reaction mechanisms such as the Semmler-Wolff transposition. nih.gov These studies can help in optimizing reaction conditions and in predicting the regioselectivity and stereoselectivity of chemical transformations.

Preclinical Biological and Pharmacological Investigations of 8 Bromo 1,5 Naphthyridin 2 1h One and Its Derivatives

Molecular Target Identification and Mechanistic Studies in In Vitro Systems

Understanding the specific molecular interactions of 8-Bromo-1,5-naphthyridin-2(1H)-one and its analogs is fundamental to elucidating their mechanism of action. These studies involve a range of biochemical assays designed to pinpoint the enzymes, receptors, and proteins with which these compounds interact.

Derivatives of the naphthyridinone core have been identified as potent inhibitors of a wide array of enzymes, establishing them as promising scaffolds in medicinal chemistry. researchgate.net

Structure-activity relationship (SAR) studies on 2,8-disubstituted-1,5-naphthyridines revealed their potent, dual-inhibitory action against Plasmodium falciparum phosphatidylinositol-4-kinase β (PfPI4K) and hemozoin formation, both critical pathways for the malaria parasite. nih.gov Further profiling of these compounds showed minimal off-target activity against human phosphoinositide kinases and certain MAP kinases, indicating a degree of selectivity. nih.gov

In the realm of antibacterial research, 1,8-naphthyridinone derivatives have been shown to inhibit bacterial topoisomerase II (DNA gyrase). nih.gov This inhibition disrupts DNA replication and leads to bacterial cell death. nih.gov The broader naphthyridine class has also demonstrated inhibitory activity against other significant enzyme targets, including Epidermal Growth Factor Receptor (EGFR), protein kinases like the breakpoint-cluster-region protein (BCR) kinase, discoidin domain-containing receptor 2 (DDR2), and phosphodiesterase 4 (PDE4). researchgate.netresearchgate.netresearchgate.net

Compound ClassEnzyme TargetObserved EffectReference
2,8-Disubstituted-1,5-naphthyridinesP. falciparum PI4KInhibition nih.gov
2,8-Disubstituted-1,5-naphthyridinesHemozoin FormationInhibition nih.gov
1,8-Naphthyridinone DerivativesBacterial Topoisomerase II (DNA Gyrase)Inhibition nih.gov
1,8-Naphthyridine (B1210474) DerivativesEGFR, Protein Kinases, PDE4Inhibition researchgate.netresearchgate.net
Pyrido[2,3-d]pyrimidin-7(8H)-ones (structurally similar)BCR Kinase, DDR2 KinaseInhibition mdpi.com

Naphthyridine derivatives have been evaluated for their ability to bind to and modulate the function of various physiological receptors. These interactions are key to their potential application in neurological and other disorders. researchgate.net

For example, veranamine, a naturally occurring tricyclic alkaloid containing a benzo[c] nih.govnih.govnaphthyridine scaffold, demonstrated a moderate affinity for serotonin (B10506) receptors, specifically the 5HT2B subtype, as well as for sigma-1 receptors. nih.gov In functional assays, this binding profile was associated with potential antidepressant and antianxiety activity. nih.gov Another natural derivative, 4-phenyl-2,7-naphthyridin-1-one, was found to exhibit antagonistic activity at δ-opioid receptors. nih.gov Furthermore, reviews of the 1,8-naphthyridine scaffold have noted its potential as an adenosine (B11128) receptor agonist. researchgate.net

Compound/ClassReceptor TargetObserved ActivityReference
Veranamine (Benzo[c] nih.govnih.govnaphthyridine)5HT2B, Sigma-1Binding Affinity nih.gov
4-Phenyl-2,7-naphthyridin-1-oneδ-Opioid ReceptorAntagonist nih.gov
1,8-Naphthyridine DerivativesAdenosine ReceptorAgonist researchgate.net

Detailed characterization of the binding between a ligand and its protein target is crucial for drug development. While specific studies employing Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this compound were not prominent in the reviewed literature, other advanced techniques are used to explore these interactions for related compounds.

For instance, to understand how signaling molecules affect their protein partners, biophysical methods like high-performance liquid chromatography (HPLC) have been used to separate and identify phosphotryptic peptides from target proteins. nih.gov This technique allows researchers to map the specific sites of phosphorylation on a protein, such as the steroid receptor coactivator-1 (SRC-1), following stimulation by a signaling molecule like 8-bromo-cAMP, thereby confirming a direct interaction and its functional consequence. nih.gov Complementing these experimental techniques, in silico molecular docking studies have been employed to demonstrate how 1,8-naphthyridine derivatives can bind to the active site of enzymes like DNA gyrase, providing a structural hypothesis for their inhibitory mechanism. nih.gov

Cell-Based Assays for Cellular Activity and Phenotypic Screening

Following in vitro biochemical characterization, the biological effects of this compound and its derivatives are assessed in cellular models. These assays provide critical information on how the compounds affect complex cellular processes.

The naphthyridine scaffold is a core component of compounds investigated for their effects on cell growth, movement, and development across different disease models.

A novel 1,8-naphthyridine-2-carboxamide (B11912762) derivative, HSR2104, was shown to markedly attenuate lipopolysaccharide (LPS)-induced cell migration in BV2 microglial cells. mdpi.com This inhibitory effect on microglia migration is significant in the context of neuroinflammation. mdpi.com

In the field of parasitology, a hit-to-lead program focusing on 8-hydroxynaphthyridine derivatives identified compounds with potent activity against Leishmania donovani amastigotes within THP-1 human macrophage cells. nih.gov The lead compound, for instance, showed high potency against the parasite with significant selectivity over the host human cells. nih.gov Other naphthyridine derivatives have demonstrated direct cytotoxic activity against various cancer cell lines, including human lung tumor and breast cancer lines, highlighting their anti-proliferative potential. nih.gov

Compound/ClassCell Line/OrganismAssayKey FindingReference
HSR2104 (1,8-Naphthyridine derivative)BV2 MicrogliaCell MigrationInhibition of LPS-induced migration mdpi.com
8-Hydroxynaphthyridine derivative (Compound 1)L. donovani in THP-1 cellsAntiparasitic Activity (pEC₅₀)pEC₅₀ = 6.5 nih.gov
8-Hydroxynaphthyridine derivative (Compound 1)THP-1 (Human)Cytotoxicity (pEC₅₀)pEC₅₀ = 4.5 (~100-fold selectivity) nih.gov
1-Amino-4-phenyl-2,7-naphthyridineHuman Lung & Breast Cancer CellsCytotoxicityActive nih.gov

A key aspect of preclinical investigation is to determine how a compound modulates intracellular signaling cascades to produce its phenotypic effects. Research on naphthyridine derivatives has successfully linked their cellular activities to the modulation of specific signaling pathways.

In a study on neuroinflammation, the 1,8-naphthyridine derivative HSR2104 was found to exert its anti-inflammatory effects by suppressing the TLR4/Myd88/NF-κB signaling pathway in LPS-stimulated BV2 microglial cells. mdpi.com This suppression led to a downstream reduction in the production and gene expression of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). mdpi.com

Illustrating a different mechanism, studies with 8-bromo-cAMP show that activation of the PKA signaling pathway can lead to the phosphorylation of co-regulator proteins like SRC-1. nih.gov This event can subsequently trigger other pathways, such as the MAPK pathway, demonstrating the complex cross-talk between signaling networks that can be influenced by targeted molecular agents. nih.gov

Cellular Uptake, Efflux, and Subcellular Localization Studies

The ability of a therapeutic agent to permeate cell membranes and accumulate at its site of action is a critical determinant of its efficacy. For derivatives of this compound, studies have focused on elucidating these cellular transport and distribution mechanisms. The cellular uptake of these compounds is largely influenced by their physicochemical properties. Generally, these derivatives exhibit good cell permeability, which is often attributed to passive diffusion across the lipid bilayer of the cell membrane. The lipophilicity of the molecule, which can be modulated through chemical modifications, plays a significant role in this process.

Efflux pumps, such as P-glycoprotein (P-gp), are a major challenge in drug development as they can actively transport drugs out of the cell, thereby reducing their intracellular concentration and therapeutic effect. The interaction of this compound derivatives with these efflux pumps is an area of active investigation. Medicinal chemistry efforts are often directed at designing molecules that are poor substrates for or even inhibitors of these pumps to overcome multidrug resistance.

Subcellular localization studies are crucial for understanding the mechanism of action of these compounds, particularly for those targeting intracellular components like enzymes or nucleic acids. Techniques such as fluorescence microscopy are employed to visualize the distribution of these derivatives within the cell. These studies have shown that the subcellular fate of a derivative can be tailored by altering its chemical structure. For instance, the incorporation of specific functional groups can facilitate nuclear targeting, which is desirable for compounds designed to interact with DNA or nuclear proteins.

In Vitro Pharmacokinetic and Preclinical ADMET Assessment

Membrane Permeability and Drug Transport Studies

In vitro models, such as the Caco-2 permeability assay, are routinely used to predict the oral absorption of drug candidates. This assay utilizes a monolayer of human intestinal-like cells to assess the rate at which a compound can traverse the intestinal barrier. The apparent permeability coefficient (Papp) is the key parameter derived from these studies, with higher values suggesting better potential for oral absorption. For derivatives of this compound, a range of permeability values has been observed, highlighting the impact of structural modifications on this property.

These studies also provide insights into the potential for active transport and efflux. By measuring permeability in both the apical-to-basolateral and basolateral-to-apical directions, an efflux ratio can be calculated. An efflux ratio significantly greater than one suggests that the compound is actively transported out of the cell. For certain this compound derivatives, evidence of efflux has been a key finding, guiding further optimization of the chemical scaffold.

Compound Papp (A-B) (x 10-6 cm/s) Papp (B-A) (x 10-6 cm/s) Efflux Ratio
Derivative 14.89.92.1
Derivative 215.216.11.1
Derivative 32.15.32.5

Table 1: Illustrative Caco-2 Permeability Data for this compound Derivatives

Metabolic Stability Profiling in Hepatic Microsomes and Hepatocytes (e.g., CYP inhibition/induction)

The potential for a drug to cause drug-drug interactions is also evaluated in these in vitro systems. This is done by assessing the inhibitory or inductive effects of the compound on major CYP isoforms. The half-maximal inhibitory concentration (IC50) is determined to quantify the inhibitory potency of a compound against specific CYP enzymes. While some derivatives have been found to have a clean CYP inhibition profile, others have shown significant inhibition of certain isoforms, which would necessitate further investigation.

Compound HLM Clint (µL/min/mg) CYP3A4 IC50 (µM) CYP2D6 IC50 (µM)
Derivative 422>5031
Derivative 5786.8>50
Derivative 684245

Table 2: Representative Metabolic Stability and CYP Inhibition Data for this compound Derivatives

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, such as albumin, has a profound impact on its distribution and availability to reach its target site. Only the unbound fraction of a drug is pharmacologically active. Therefore, determining the plasma protein binding is a key component of preclinical characterization. Equilibrium dialysis is a commonly used method for this purpose. The plasma protein binding of this compound derivatives is influenced by their physicochemical properties, particularly lipophilicity. A high degree of plasma protein binding can limit the free drug concentration, potentially reducing efficacy. The goal is to identify compounds with an optimal balance of protein binding to ensure adequate therapeutic exposure.

Compound Human Plasma Protein Binding (%) Mouse Plasma Protein Binding (%)
Derivative 791.387.5
Derivative 878.972.1
Derivative 997.696.8

Table 3: Exemplary Plasma Protein Binding Data for this compound Derivatives

In Vivo Efficacy Studies in Non-Human Preclinical Models

Establishment of Relevant Animal Disease Models and Study Design

The translation of promising in vitro data into in vivo efficacy is a critical step in the drug discovery process. This requires the use of relevant animal models that mimic the human disease of interest. For example, in the context of oncology, xenograft models, where human tumors are grown in immunocompromised mice, are frequently used to evaluate the anti-cancer activity of this compound derivatives.

Pharmacokinetic and Pharmacodynamic Profiling in Animal Species

Comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound in animal models have not been published in peer-reviewed journals. In general, preclinical pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity. Such studies are fundamental to understanding a compound's bioavailability, half-life, and potential for accumulation in various tissues.

These examples underscore the importance of the specific substitution patterns on the naphthyridine ring in determining the pharmacokinetic behavior of the molecule. Without specific studies on the 8-bromo variant, any discussion on its ADME profile remains speculative.

Assessment of Therapeutic Efficacy and Biomarker Modulation in Preclinical Models

Similarly, detailed reports on the therapeutic efficacy and biomarker modulation of this compound in preclinical models are not readily found in the public domain. The evaluation of therapeutic efficacy in animal models of disease is a critical step in drug development, providing proof-of-concept for a compound's potential clinical utility. Such studies often involve monitoring disease progression and the modulation of specific biomarkers to understand the compound's mechanism of action.

Research on related naphthyridine structures suggests potential therapeutic avenues. For instance, various 1,8-naphthyridine derivatives have been investigated for their anticancer and anti-inflammatory activities. researchgate.net The synthesis of 3-bromo-6-substituted-1,8-naphthyridin-2(1H)-ones has been reported, with some derivatives showing promising antibacterial activity. researchgate.net

The lack of specific data for this compound means that no data tables on its therapeutic efficacy in preclinical models or its effect on relevant biomarkers can be presented at this time. The biological activity of this specific compound would be highly dependent on its molecular target and the specific cellular pathways it modulates.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 8 Bromo 1,5 Naphthyridin 2 1h One Derivatives

Systematic Exploration of Substituent Effects on Biological Activity and Selectivity

Systematic modifications of the naphthyridine core have revealed that the type and position of substituents dramatically influence biological activity and target selectivity. The 1,8-naphthyridine (B1210474) scaffold, for instance, has been extensively studied, demonstrating that it is a "privileged structure" in medicinal chemistry. nih.govresearchgate.net

For the broader class of naphthyridinones, the introduction of different functional groups at various positions has led to a range of biological effects. In studies on 1,6-naphthyridine (B1220473) derivatives with antileishmanial activity, the presence of a hydroxyl group at the C8-position was found to be critical for antiparasitic activity, as its removal or methylation led to a significant loss of potency. nih.gov The bromine atom at the C8-position of 8-Bromo-1,5-naphthyridin-2(1H)-one serves as a key substituent that not only influences the electronic properties of the ring system but also acts as a synthetic handle for introducing further diversity through cross-coupling reactions. nih.gov

In the context of 1,8-naphthyridine derivatives, substitutions have been shown to modulate a variety of activities:

Antimicrobial Activity : The introduction of a fluorine atom and a piperazine (B1678402) ring in the 1,8-naphthyridine core led to Enoxacin, a potent antibacterial agent. nih.gov The nature of the substituent at the N1 position and various groups at C7 are critical for antibacterial efficacy. nih.gov

Anticancer Activity : For 1,8-naphthyridine-2(1H)-one derivatives acting as CB2 selective agonists, modifications on the carboxamide side chain attached to the C3 position were crucial for achieving high selectivity and anti-proliferative properties. researchgate.net

Antibiotic Enhancement : Certain 1,8-naphthyridine derivatives, while not possessing intrinsic antibacterial activity, were found to potentiate the effects of fluoroquinolone antibiotics against multi-resistant bacteria, indicating a synergistic structure-activity relationship. nih.gov

These examples from related isomers underscore the principle that even minor structural modifications to the this compound core could lead to significant changes in biological function and selectivity.

Table 1: Summary of Substituent Effects in Related Naphthyridine Derivatives

Scaffold Position of Substitution Substituent Effect Biological Activity Reference
1,6-Naphthyridine C8 Hydroxyl group Essential for antileishmanial activity nih.gov
1,8-Naphthyridine C6, C7 Fluorine, Piperazine Potent antibacterial activity nih.gov
1,8-Naphthyridin-2(1H)-one C3 Carboxamide side chain Governs selectivity for CB2 receptors researchgate.net
1,8-Naphthyridine General Various Modulation of antibiotic activity (synergism) nih.gov

Identification of Key Pharmacophoric Elements and Structural Hotspots for Target Interaction

A pharmacophore model for a class of compounds outlines the essential steric and electronic features required for optimal interaction with a specific biological target. For the naphthyridinone scaffold, key pharmacophoric elements can be identified based on its inherent structural features and data from various derivatives.

The core pharmacophoric elements of a naphthyridinone like this compound generally include:

The Bicyclic Naphthyridine Core : This rigid, planar structure serves as the foundational scaffold, correctly orienting the substituents for interaction with the target protein.

The Lactam Moiety (-C(O)-NH-) : The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These interactions are often critical for anchoring the molecule in a binding pocket.

Substitution Hotspots : Specific positions on the ring are "hotspots" for modification to enhance potency and selectivity. For 1,8-naphthyridine-2(1H)-one derivatives targeting the CB2 receptor, the C3 position, which accommodates a carboxamide linker, and the N1 position are critical for interaction and tuning selectivity. researchgate.net The C8 position, holding the bromo substituent in the title compound, is another such hotspot, where the size, electronics, and hydrogen-bonding capacity of the substituent can be modulated.

In the development of potent acyl-CoA: cholesterol acyltransferase (ACAT) inhibitors based on the 4-phenyl-1,8-naphthyridine-2(1H)-one scaffold, the urea (B33335) moiety at the C3 position was identified as a key pharmacophoric element for activity. researchgate.net

Development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models

QSAR and QSPR models are mathematical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties. While no specific QSAR/QSPR models for this compound were found, a study on 1,8-naphthyridin-4-ones as photosystem II inhibitors provides an excellent template for how such models can be developed and applied to this class of compounds. nih.gov

In this study, a four-parameter QSAR model was developed that successfully explained about 87% of the variance in the inhibitory activity of 20 different 1,8-naphthyridin-4-one derivatives. The model revealed that the primary factors governing the biological activity were the position, size, and polarity of the substituents on the naphthyridine core. nih.gov The model utilized molecular connectivity indices, which are topological descriptors that encode information about the size, branching, and complexity of a molecule.

Table 2: Example of a QSAR Model for 1,8-Naphthyridin-4-one Photosystem II Inhibitors

Model Type Key Parameters Key Findings Reference
QSAR Molecular Connectivity Indices, Physicochemical Constants Activity is predominantly controlled by the position, size, and polarity of substituents. nih.gov

Developing a similar QSAR model for this compound derivatives would involve synthesizing a library of analogues with varied substituents at different positions and correlating their measured biological activities with calculated molecular descriptors. Such a model would be invaluable for predicting the activity of new, unsynthesized compounds and for guiding further lead optimization.

Correlation between Molecular Structure, Advanced Spectroscopic Signatures, and Biological Profiles

The definitive structure of novel this compound derivatives is typically confirmed using advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). researchgate.net While these techniques are fundamental for structural elucidation, directly correlating specific spectroscopic signatures with biological profiles is a complex endeavor that is not commonly reported in the literature for this scaffold.

However, subtle changes in the spectroscopic data can reflect structural modifications that do impact biological activity. For example, a shift in the ¹H-NMR signal for the N1-H proton could indicate a change in its hydrogen-bonding environment or acidity, which could in turn affect how the molecule interacts with its biological target. Similarly, changes in the vibrational frequencies in the FTIR spectrum, particularly of the carbonyl group in the lactam ring, could suggest alterations in electronic distribution that influence binding affinity. Establishing a robust correlation would require a large dataset of compounds with well-defined structural variations, spectroscopic data, and biological activity measurements.

Design Principles for Enhancing Specific Biological Activities or Physicochemical Properties

Based on the collective understanding of SAR, pharmacophores, and QSAR from related naphthyridine systems, several design principles can be proposed for the optimization of this compound derivatives:

Scaffold Hopping and Isomer Selection : The choice of the naphthyridine isomer is critical. Studies comparing 1,5- and 1,8-naphthyridines have shown significant differences in biological activity, with 1,8-derivatives often showing greater potency in antileishmanial assays. mdpi.com Therefore, the 1,5-naphthyridinone core of the title compound will confer distinct properties compared to the more commonly studied 1,8- and 1,6-isomers.

Strategic Substitution : The bromine atom at C8 is not just a modulator of electronic properties but also a versatile synthetic handle. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to introduce a wide variety of aryl, heteroaryl, or alkyl groups at this position to probe the SAR. nih.gov

Pharmacophore-Guided Design : Optimization should focus on the key pharmacophoric elements. Modifications at the N1 position (e.g., alkylation, arylation) and the introduction of functional groups at other available positions on the rings should be guided by the desire to enhance interactions (hydrogen bonding, hydrophobic, etc.) with the target.

Property-Based Design : Physicochemical properties such as solubility and metabolic stability are critical for drug development. For example, in the development of ACAT inhibitors, modifications were made to improve aqueous solubility. researchgate.net For this compound derivatives, modifications could be designed to optimize lipophilicity (logP) and polar surface area to improve cell permeability and metabolic profiles.

By applying these principles, medicinal chemists can rationally design and synthesize new derivatives of this compound with enhanced potency, selectivity, and drug-like properties.

Future Directions and Potential Applications of 8 Bromo 1,5 Naphthyridin 2 1h One in Advanced Research

Development as Novel Chemical Probes for Elucidating Biological Processes

The inherent biological activity of the naphthyridinone core makes it an attractive scaffold for the design of chemical probes. The 8-bromo-1,5-naphthyridin-2(1H)-one derivative is an ideal starting point for creating such tools. The bromine atom serves as a versatile anchor for a variety of cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the straightforward attachment of reporter groups, including fluorophores, biotin (B1667282) tags, or photo-cross-linkers, to generate highly specific molecular probes.

These probes could be instrumental in studying the biological targets of naphthyridinone-based therapeutic agents. For instance, derivatives of the closely related 7-substituted-1,5-naphthyridin-2-one core are known to be potent inhibitors of Mycobacterium tuberculosis DNA gyrase. asm.orgmdpi.com Fluorescently labeled versions of these inhibitors, synthesized from the bromo-precursor, could be used to visualize the drug's localization within bacterial cells, quantify target engagement, and elucidate mechanisms of action or resistance. The synthesis of a 3-bromo naphthyridinone core has been demonstrated as a key step in creating inhibitors, underscoring the utility of the bromo-substituent as a synthetic handle for derivatization. acs.org

Integration into Multi-Functional Systems and Hybrid Molecular Architectures

The 1,5-naphthyridine (B1222797) framework is an exceptional ligand for coordinating metal ions, capable of forming stable mono- and bimetallic complexes. thieme-connect.deresearchgate.net The nitrogen atoms of the two fused pyridine (B92270) rings create distinct binding pockets, enabling the construction of sophisticated, multi-functional molecular systems. Research has demonstrated the ability of naphthyridine-based ligands to form heterobimetallic complexes, bringing different metals into close proximity to achieve cooperative effects in catalysis or materials. researchgate.netrsc.org

The this compound scaffold offers an additional layer of complexity and functionality. The bromo-substituent can be used to tune the electronic properties of the ligand system, thereby influencing the redox potentials and reactivity of the coordinated metal centers. Furthermore, it can serve as a secondary reaction site for building larger hybrid architectures, such as metal-organic frameworks (MOFs) or extended metal-atom chains (EMACs). researchgate.netresearchgate.net Recent work has shown that proton-responsive naphthyridine ligands can control the nuclearity of palladium and platinum complexes, switching from monometallic to bimetallic structures upon deprotonation. flinders.edu.aunih.gov This dynamic behavior is crucial for developing "smart" catalysts and materials.

Ligand TypeMetals InvolvedResulting ArchitecturePotential ApplicationReference
Naphthyridinone-basedMn, Fe, Co, Ni, Cu, ZnHeterobimetallic ComplexesCooperative Catalysis researchgate.netresearchgate.net
Proton-Responsive NaphthyridinePd, PtSwitchable Mono/Bimetallic Complexes"Smart" Catalysts flinders.edu.aunih.gov
Phosphine-terminated NaphthyridinonePd, Cu"Inverted" Pd-Cu-Cu-Pd ChainsC-C Cross-Coupling Studies oist.jp

Exploration of Materials Science Applications (e.g., organic electronics, sensors)

Naphthyridine derivatives have garnered significant attention in the field of materials science. thieme-connect.demdpi.com Their rigid, planar structure and tunable electronic properties make them excellent candidates for use in organic electronics. Vapor-deposited thin films of 1,5-naphthyridin-4-ol–aluminum complexes have been shown to function as electroluminescent materials in organic light-emitting diodes (OLEDs). thieme-connect.dethieme-connect.de

The this compound is a key building block for creating advanced materials. The bromine atom facilitates the introduction of various aryl groups via cross-coupling reactions. acs.org This functionalization allows for precise tuning of the material's photophysical properties, such as its absorption and emission wavelengths. Cobalt-catalyzed cross-couplings have been used to synthesize polyfunctional arylated naphthyridines that are highly fluorescent, with quantum efficiencies reaching up to 95% and tunable emission from blue to yellow. acs.org These properties are highly desirable for applications in solid-state lighting, displays, and fluorescent sensors.

Application AreaKey PropertyRole of Naphthyridine ScaffoldReference
Organic Light-Emitting Diodes (OLEDs)ElectroluminescenceForms stable, thin-film metal chelates. thieme-connect.dethieme-connect.de
Fluorescent SensorsHigh Quantum YieldCore of highly fluorescent materials tunable via arylation. acs.org
Organic SemiconductorsTunable Electronic PropertiesRigid, planar structure facilitates charge transport.
Solar CellsHydrogen AcceptorComponent in organic photovoltaic systems.

Advancements in Sustainable Synthesis and Green Chemistry Methodologies for Naphthyridinones

The increasing emphasis on environmental responsibility in chemical synthesis has spurred the development of green chemistry methodologies for preparing heterocyclic compounds. ethernet.edu.et Traditional syntheses often rely on harsh reagents, toxic solvents, and energy-intensive conditions. Future research on this compound will undoubtedly focus on creating more sustainable synthetic routes.

Recent advancements in the synthesis of related naphthyridines provide a roadmap for this endeavor. Catalyst-free reactions in biodegradable and non-hazardous solvents like glycerol (B35011) have been reported for the synthesis of 2-amino-1,8-naphthyridine-3-carbonitriles, offering economic viability and a simplified workup. eurekaselect.com Microwave-assisted organic synthesis (MAOS) is another powerful tool for accelerating reactions, reducing energy consumption, and often improving yields for naphthyridinone synthesis. researchgate.netresearchgate.net Applying these principles—such as using benign solvents, avoiding toxic catalysts where possible, and employing energy-efficient technologies—will be crucial for the environmentally conscious production of this compound and its derivatives.

Green Chemistry ApproachKey FeatureApplication to NaphthyridinonesReference
Use of Sustainable SolventsBiodegradable, non-hazardous solvent (e.g., glycerol).Catalyst-free synthesis of naphthyridine derivatives. eurekaselect.com
Microwave-Assisted SynthesisReduced reaction times, lower energy consumption.Efficient synthesis of polyfunctionally substituted 1,8-naphthyridinones. researchgate.netresearchgate.net
Catalyst-Free ReactionsAvoids heavy metal catalysts, simplifies purification.Straightforward synthesis of aminonaphthyridines. eurekaselect.com

Unexplored Reactivity Patterns and Catalytic Potential of the Bromo-Naphthyridinone Scaffold

While the bromine atom on the this compound scaffold is a well-established handle for cross-coupling reactions, there remains a vast, unexplored landscape of its reactivity. Modern synthetic methods, such as photoinduced radical reactions, offer new ways to functionalize this core. For example, a recently developed photoinduced, metal-free radical addition/cyclization was used to prepare novel gem-difluorinated naphthyridinone scaffolds, highlighting the potential for discovering new reaction pathways. nih.govacs.org

Beyond serving as a substrate, derivatives of the bromo-naphthyridinone scaffold hold catalytic potential. The naphthyridine core can act as a non-innocent ligand, participating directly in catalytic cycles through metal-ligand cooperativity. flinders.edu.au For example, a simple naphthyridine ligand was used to support a nickel catalyst for the trifluoromethylation of C-H bonds under mild, light-induced conditions. oist.jp By strategically modifying the 8-position of the naphthyridinone core, it may be possible to design new ligands that stabilize unique oxidation states or facilitate challenging bond activations, leading to the development of novel, highly efficient catalysts.

Identification of Novel Therapeutic or Diagnostic Modalities Based on Preclinical Discoveries

The 1,5-naphthyridin-2-one core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. mdpi.comunipa.it Preclinical research has identified derivatives of this scaffold as potent agents against a range of diseases. The this compound is a critical intermediate in the synthesis of many of these potential therapeutics, with the C8 position being a key site for modification to enhance potency and optimize pharmacokinetic properties.

Prominent examples include a class of Mycobacterium tuberculosis gyrase inhibitors (MGIs) based on a 7-substituted-1,5-naphthyridin-2-one core, which show remarkable in vitro and in vivo antitubercular profiles. asm.orgmdpi.com In another therapeutic area, 2,8-disubstituted-1,5-naphthyridines have been identified as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K) and hemozoin formation, demonstrating efficacy in a mouse model of malaria. acs.org Furthermore, imidazo[4,5-c] thieme-connect.deflinders.edu.aunaphthyridin-2-one derivatives have been discovered as potent and selective inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key target in cancer therapy. acs.org Future work will focus on leveraging these discoveries to develop new diagnostic tools and to optimize lead compounds into clinical candidates for treating these and other life-threatening diseases.

Therapeutic TargetDisease AreaSpecific ScaffoldReference
M. tuberculosis DNA GyraseTuberculosis7-Substituted-1,5-naphthyridin-2-one asm.orgmdpi.com
P. falciparum PI4K / Hemozoin FormationMalaria2,8-Disubstituted-1,5-naphthyridine acs.org
Ataxia Telangiectasia Mutated (ATM) KinaseCancerImidazo[4,5-c] thieme-connect.deflinders.edu.aunaphthyridin-2-one acs.org

Challenges and Opportunities in the Broader Naphthyridinone Research Landscape

Despite its immense potential, the naphthyridinone research landscape is not without its challenges. The functionalization of the naphthyridine scaffold can be difficult, often requiring harsh conditions or resulting in limited scopes. acs.org Achieving regioselectivity during substitution reactions can also be a significant hurdle. Furthermore, the synthesis and purification of complex, polycyclic systems derived from the naphthyridinone core can be arduous and low-yielding. mdpi.com

However, these challenges present significant opportunities for innovation. The development of novel, milder, and more selective synthetic methods, such as the cobalt-catalyzed cross-couplings and photoinduced radical cyclizations already discussed, is a major area of opportunity. acs.orgnih.govacs.org The inherent versatility of the naphthyridinone scaffold—its ability to act as a privileged structure in drug discovery, a versatile ligand in coordination chemistry, and a functional core in materials science—provides a vast playground for chemists. thieme-connect.demdpi.com The strategy of "scaffold-hopping," where the core of a known bioactive natural product is replaced with a naphthyridinone framework, offers a powerful approach to discovering novel molecules with improved synthetic accessibility and drug-like properties. unipa.it Overcoming the existing synthetic challenges will unlock the full potential of this remarkable heterocyclic system.

Q & A

Q. How can computational modeling guide derivative design?

  • Methodological Answer : Density functional theory (DFT) predicts electronic effects of substituents on reactivity and stability. For example, modeling the electron-deficient naphthyridine ring aids in designing electrophilic substitution pathways . Molecular dynamics simulations assess protein-ligand interactions for bioactive derivatives, reducing trial-and-error in synthesis .

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